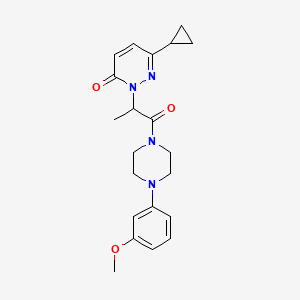
6-cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Cyclopropyl-2-(1-(4-(3-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine ring : Known for its activity against central nervous system disorders.
- Cyclopropyl group : Imparts unique steric properties that may influence receptor interactions.
- Methoxyphenyl moiety : Enhances binding affinity to specific receptors.
The molecular formula is C20H26N4O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are crucial for its biological activity.
Preliminary studies suggest that the compound may exhibit:
- Antidepressant and anxiolytic properties : Similar compounds have shown efficacy in treating mood disorders.
- Receptor interactions : The piperazine structure may facilitate binding to serotonin and dopamine receptors, influencing neurotransmitter systems.
Table 1: Structural Features and Predicted Biological Activities
| Structural Feature | Potential Biological Activity |
|---|---|
| Piperazine moiety | Antidepressant, anxiolytic |
| Methoxyphenyl group | Enhanced receptor binding |
| Cyclopropyl group | Modulation of pharmacokinetics |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Notably:
- Synthesis : The compound is synthesized through multi-step reactions involving cycloaddition techniques and careful control of reaction conditions to ensure high yield and purity.
- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have shown significant anti-tumor activity in human adenocarcinoma-derived cell lines (e.g., MCF-7).
Case Study: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of related pyridazine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited dose-dependent cytotoxicity with IC50 values ranging from 5 µM to 20 µM against colon cancer cells (LoVo) .
Pharmacological Applications
The unique combination of functional groups in this compound suggests potential applications in:
- Psychiatric Disorders : As a candidate for antidepressant or anxiolytic therapies.
- Cancer Treatment : As a lead compound for developing novel anticancer agents.
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[1-[4-(3-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15(25-20(26)9-8-19(22-25)16-6-7-16)21(27)24-12-10-23(11-13-24)17-4-3-5-18(14-17)28-2/h3-5,8-9,14-16H,6-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLDVRJXTVTSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














